

Application Notes and Protocols for Labeling Proteins with CF™647 SE

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Compound of Interest		
Compound Name:	CC-647	
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This document provides a detailed, step-by-step guide for the covalent labeling of proteins with CF™647 succinimidyl ester (SE). CF™647 is a bright and photostable far-red fluorescent dye, spectrally similar to Cy®5 and Alexa Fluor™ 647, making it an excellent choice for a variety of applications including fluorescence microscopy, flow cytometry, and in vivo imaging.[1]

The protocol outlined below is optimized for labeling IgG antibodies but can be adapted for other proteins with accessible primary amine groups.[1]

Introduction to Amine-Reactive Labeling

CF™647 SE is an amine-reactive fluorescent dye. The succinimidyl ester (SE) moiety reacts with primary amino groups (-NH2), such as the side chain of lysine residues and the N-terminus of a polypeptide chain, to form a stable amide bond.[1][2][3] This reaction is most efficient at a slightly basic pH (8.3-8.5), where the amino groups are deprotonated and therefore more nucleophilic.[2][3][4]

It is crucial to use a buffer free of primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the dye.[3][5]

Quantitative Data Summary



Table 1: Spectral Properties of CF™647

Property	Value
Excitation Maximum (λex)	650 nm[6]
Emission Maximum (λem)	665 nm[6]
Molar Extinction Coefficient (ε)	240,000 cm ⁻¹ M ⁻¹ at 650 nm
Correction Factor (A ₂₈₀ /A ₆₅₀)	0.03

Table 2: Recommended Molar Ratios for Labeling

Protein Concentration	Recommended Dye:Protein Molar Ratio	Expected Labeling Efficiency
~1 mg/mL	9:1 to 15:1	20-30%[1]
~2.5 mg/mL	9:1 to 15:1	~35%[1]
>5 mg/mL	9:1 to 15:1	>35%[1]

Note: These are starting recommendations. The optimal dye-to-protein ratio may need to be determined empirically for each specific protein.[1]

Experimental Protocol

This protocol is designed for labeling approximately 1-5 mg of an IgG antibody.[1][5]

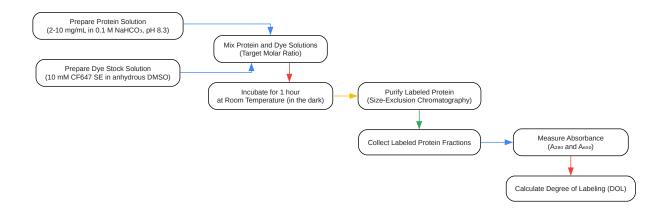
Required Materials

- CF™647 SE (e.g., from Sigma-Aldrich, Biotium)
- Protein to be labeled (e.g., IgG antibody)
- Anhydrous Dimethylsulfoxide (DMSO)[1][7]
- Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3[1][7]
- Purification Column (e.g., Sephadex G-25 or equivalent size-exclusion chromatography column)[1]



- Phosphate-Buffered Saline (PBS), pH 7.4[1]
- · Microcentrifuge tubes
- · Pipettes and tips
- Spectrophotometer

Experimental Workflow Diagram



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Caption: Workflow for labeling proteins with CF™647 SE.

Step-by-Step Procedure

Step 1: Protein Preparation

 Dissolve the protein in the Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 2-10 mg/mL.[3]



• If the protein is already in a buffer containing primary amines (e.g., Tris), a buffer exchange must be performed. This can be done by dialysis against the Reaction Buffer or by using a desalting column.[5] Sodium azide does not interfere with the labeling reaction.[5]

Step 2: Dye Preparation

- Allow the vial of CF™647 SE to warm to room temperature before opening to prevent moisture condensation.[1]
- Add the appropriate volume of anhydrous DMSO to the vial to create a 10 mM stock solution. For a 1 μmole vial, add 100 μL of DMSO.[1]
- Vortex the vial briefly to ensure the dye is fully dissolved. This stock solution should be used immediately.[8]

Step 3: Labeling Reaction

- Calculate the volume of the 10 mM dye stock solution needed to achieve the desired dye-toprotein molar ratio (see Table 2 for recommendations).
- While gently stirring or rocking the protein solution, slowly add the calculated volume of the CF™647 SE stock solution.[3][9]
- Incubate the reaction mixture for 1 hour at room temperature, protected from light.[1][9] For some proteins, incubation overnight at 2-8°C after an initial 1-hour incubation at room temperature may yield better results.[10]

Step 4: Purification of the Labeled Protein

- Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions. Equilibrate the column with PBS, pH 7.4.[1]
- Apply the reaction mixture to the top of the column.
- Elute the labeled protein with PBS. The labeled protein will be in the first colored fraction to elute from the column. The smaller, unconjugated dye molecules will elute later.
- Collect the purified, labeled protein.



Storage of the Labeled Protein

Store the labeled protein at 2-8°C, protected from light. For long-term storage, it is recommended to add a stabilizing agent like bovine serum albumin (BSA) to a final concentration of 1-10 mg/mL and to aliquot the conjugate and store at -20°C or below.[10][11] Avoid repeated freeze-thaw cycles.[10][11]

Calculation of the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule.[12][13]

- Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and 650 nm (A₆₅₀) using a spectrophotometer.[14] Dilute the sample if the absorbance reading is greater than 2.0.[14]
- Calculate the concentration of the protein using the following formula:

Protein Concentration (M) = $[A_{280} - (A_{650} \times Correction Factor)] / \epsilon$ protein

- A₂₈₀: Absorbance at 280 nm
- A₆₅₀: Absorbance at 650 nm
- Correction Factor: 0.03 for CF™647
- ∘ ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 $M^{-1}cm^{-1}$)
- Calculate the DOL using the following formula:

DOL = A_{650} / (ϵ dye x Protein Concentration (M))

- A₆₅₀: Absorbance at 650 nm
- ε_dye: Molar extinction coefficient of CF™647 (240,000 M⁻¹cm⁻¹)



For IgG antibodies labeled with CF[™]647, the optimal DOL is typically between 3 and 6.[1] A DOL below 0.5 may result in a low signal, while a DOL greater than 10 can lead to fluorescence quenching and reduced protein activity.[13][15]

Troubleshooting

Table 3: Common Issues and Solutions



Issue	Possible Cause	Suggested Solution
Low DOL	Inaccurate initial protein concentration.	Accurately quantify the protein concentration before labeling (e.g., using BCA assay).[16]
Presence of primary amines in the protein buffer.	Perform buffer exchange into an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[3][16]	
Hydrolyzed/inactive dye.	Use fresh, anhydrous DMSO to reconstitute the dye immediately before use. Store the dye desiccated at -20°C.[1] [16]	
High DOL	Actual protein concentration is lower than measured.	Re-quantify the protein concentration. Ensure the protein is fully solubilized.[16]
Excessive dye used in the reaction.	Reduce the dye-to-protein molar ratio in the labeling reaction.[16]	
Protein Precipitation	High degree of labeling leading to aggregation.	Optimize for a lower DOL.[16]
Protein instability in the labeling buffer.	Ensure the protein is stable at pH 8.3. If not, consider alternative labeling chemistries (e.g., maleimide chemistry for cysteine residues).[2]	
Low Protein Recovery	Protein aggregation during labeling or purification.	Centrifuge the labeled protein solution to remove aggregates before use.[10]
Improper use of purification column/device.	Follow the manufacturer's instructions for the purification method. Ensure the molecular	



weight cutoff is appropriate for the protein.[5]

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